4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a dioxopyrrolidine ring and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a dioxopyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods also emphasize the optimization of reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin
Properties
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-21-15-20(22(27)25(21)19-8-6-18(7-9-19)23(28)29)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAGDJPTCGKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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